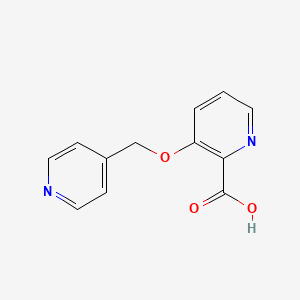![molecular formula C9H17N3 B1322838 N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine CAS No. 1007520-32-2](/img/structure/B1322838.png)
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and -propanamines, as well as N-substituted 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines, has been explored (Bruno et al., 1991). These compounds have shown various biological activities in vitro and in vivo.
Biological Activities
- Some compounds in this category have demonstrated remarkable local anesthetic, analgesic, and in vitro platelet antiaggregating activities, as well as moderate antiinflammatory and antipyretic activities in rats and mice (Bruno et al., 1994).
DNA Interaction and Cytotoxicity Studies
- Cu(II) complexes of similar ligands have shown good DNA binding propensity and minor structural changes of calf thymus DNA, with potential applications in the study of DNA interactions and cytotoxicity assays (Kumar et al., 2012).
Metal Complexes and Catalysis
- The synthesis and characterization of metal complexes containing these ligands have been studied, showing potential applications in catalysis and materials science (Cubanski et al., 2013).
Polymerization Catalysts
- Cu(II) complexes with N,N-bidentate N-substituted phenylethanamine derivatives have been used as pre-catalysts for the controlled ring-opening polymerization of rac-lactide (Cho et al., 2019).
Coordination Chemistry
- The formation of Co(II) complexes with N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands has been explored, showing different coordination geometries depending on the N′-substitution group (Choi et al., 2015).
Spectroscopic Investigations
- Investigations involving IR, NMR, and Mössbauer spectroscopy have been conducted on tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes (Pettinari et al., 1995).
Antitumor and Antifungal Activities
- Synthesis, characterization, and bioactivity studies of pyrazole derivatives have been conducted, identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with a variety of targets, including various enzymes and receptors .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-5-10-6-9-7(2)11-12(4)8(9)3/h10H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXGKHVBQSAEKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(N(N=C1C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)




![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)


![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)


![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)
![4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1322787.png)
